WZB117 WZB117 WZB117 is a potent Glut1 inhibitor. Inhibition of Glut1 by WZB117 sensitizes radioresistant breast cancer cells to irradiation. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin. WZB117 is a prototype for further development of anticancer therapeutics targeting Glut1-mediated glucose transport and glucose metabolism.
Brand Name: Vulcanchem
CAS No.: 1223397-11-2
VCID: VC0547276
InChI: InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
SMILES: C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Molecular Formula: C20H13FO6
Molecular Weight: 368.3164

WZB117

CAS No.: 1223397-11-2

Inhibitors

VCID: VC0547276

Molecular Formula: C20H13FO6

Molecular Weight: 368.3164

Purity: >98% (or refer to the Certificate of Analysis)

WZB117 - 1223397-11-2

CAS No. 1223397-11-2
Product Name WZB117
Molecular Formula C20H13FO6
Molecular Weight 368.3164
IUPAC Name [3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate
Standard InChI InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
Standard InChIKey FRSWCCBXIHFKKY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Appearance Solid powder
Description WZB117 is a potent Glut1 inhibitor. Inhibition of Glut1 by WZB117 sensitizes radioresistant breast cancer cells to irradiation. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin. WZB117 is a prototype for further development of anticancer therapeutics targeting Glut1-mediated glucose transport and glucose metabolism.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms WZB117; WZB-117; WZB 117
Reference 1: Ojelabi OA, Lloyd KP, Simon AH, De Zutter JK, Carruthers A. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site. J Biol Chem. 2016 Dec 23;291(52):26762-26772. doi: 10.1074/jbc.M116.759175. Epub 2016 Nov 11. PubMed PMID: 27836974; PubMed Central PMCID: PMC5207184.
2: Zhao F, Ming J, Zhou Y, Fan L. Inhibition of Glut1 by WZB117 sensitizes radioresistant breast cancer cells to irradiation. Cancer Chemother Pharmacol. 2016 May;77(5):963-72. doi: 10.1007/s00280-016-3007-9. Epub 2016 Mar 24. PubMed PMID: 27011212.
3: Liu Y, Cao Y, Zhang W, Bergmeier S, Qian Y, Akbar H, Colvin R, Ding J, Tong L, Wu S, Hines J, Chen X. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo. Mol Cancer Ther. 2012 Aug;11(8):1672-82. doi: 10.1158/1535-7163.MCT-12-0131. Epub 2012 Jun 11. PubMed PMID: 22689530.
4: Shibuya K, Okada M, Suzuki S, Seino M, Seino S, Takeda H, Kitanaka C. Targeting the facilitative glucose transporter GLUT1 inhibits the self-renewal and tumor-initiating capacity of cancer stem cells. Oncotarget. 2015 Jan 20;6(2):651-61. PubMed PMID: 25528771; PubMed Central PMCID: PMC4359246.
5: Xintaropoulou C, Ward C, Wise A, Marston H, Turnbull A, Langdon SP. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget. 2015 Sep 22;6(28):25677-95. doi: 10.18632/oncotarget.4499. PubMed PMID: 26259240; PubMed Central PMCID: PMC4694858.
6: Liu W, Fang Y, Wang XT, Liu J, Dan X, Sun LL. Overcoming 5-Fu resistance of colon cells through inhibition of Glut1 by the specific inhibitor WZB117. Asian Pac J Cancer Prev. 2014;15(17):7037-41. PubMed PMID: 25227787.
7: Chen Q, Meng YQ, Xu XF, Gu J. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin. Anticancer Drugs. 2017 Sep;28(8):880-887. doi: 10.1097/CAD.0000000000000529. PubMed PMID: 28609310.
8: Koch A, Lang SA, Wild PJ, Gantner S, Mahli A, Spanier G, Berneburg M, Müller M, Bosserhoff AK, Hellerbrand C. Glucose transporter isoform 1 expression enhances metastasis of malignant melanoma cells. Oncotarget. 2015 Oct 20;6(32):32748-60. doi: 10.18632/oncotarget.4977. PubMed PMID: 26293674; PubMed Central PMCID: PMC4741727.
PubChem Compound 46830365
Last Modified Nov 11 2021
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